molecular formula C11H7ClN2OS B12629785 S-Pyridin-2-yl 2-chloropyridine-3-carbothioate CAS No. 921599-94-2

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate

Cat. No.: B12629785
CAS No.: 921599-94-2
M. Wt: 250.70 g/mol
InChI Key: XBOARVDSUXPFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate is a chemical reagent designed for research applications. While direct studies on this specific molecule are limited, its structure suggests significant potential in medicinal chemistry and organic synthesis. The compound features a carbothioate core bridging pyridine and chloropyridine rings, a structure analogous to known bioactive molecules. Potential research applications for this compound are derived from its relation to documented chemical classes. It may serve as a key intermediate in synthesizing novel heterocyclic compounds for biological evaluation. Related O -alkyl S -(pyridin-2-yl)carbonothioates have been established as highly nitrogen-selective reagents for the alkoxy carbonylation of amino groups, functioning as effective protecting groups in complex synthetic sequences, even in the presence of other sensitive functionalities like hydroxyl groups (see, for example, Suzuki et al., Synlett , 2020) . Furthermore, structurally similar pyridine-carbothioamide and carbothioate derivatives have demonstrated potent inhibitory activity against the urease enzyme, with some analogs exhibiting IC50 values in the low micromolar range (e.g., 1.07 ± 0.043 µM) . Urease inhibition is a valuable therapeutic strategy for conditions related to ureolytic bacteria, such as Helicobacter pylori infections . The presence of the 2-chloropyridine moiety is also significant, as this functional group is a common building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann reactions, for constructing biaryl systems common in pharmaceutical agents . Researchers can explore this compound's utility as a synthetic building block or a potential pharmacophore. Its mechanism of action in biological contexts would likely involve interaction with enzyme active sites, such as through coordination to metal centers in metalloenzymes like urease . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

921599-94-2

Molecular Formula

C11H7ClN2OS

Molecular Weight

250.70 g/mol

IUPAC Name

S-pyridin-2-yl 2-chloropyridine-3-carbothioate

InChI

InChI=1S/C11H7ClN2OS/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H

InChI Key

XBOARVDSUXPFOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-thiol in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropyridine moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiol group in the pyridine-2-thiol moiety can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include disulfides or sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of S-pyridin-2-yl 2-chloropyridine-3-carbothioate, the following compounds are analyzed:

2-(Chlorothio)pyridine-3-carbonyl chloride (CAS: 156896-55-8)

  • Molecular Formula: C₆H₃Cl₂NOS
  • Molecular Weight : 208.07 g/mol
  • Structure : A single pyridine ring with a chlorothio (-SCl) group at position 2 and a carbonyl chloride (-COCl) at position 3.
  • Key Differences :
    • Lacks the thioester linkage and second pyridine ring present in the target compound.
    • Higher electrophilicity due to the reactive carbonyl chloride group, making it a precursor in acyl substitution reactions .
  • Applications : Primarily used as an intermediate in synthesizing heterocyclic compounds.

2-Chloro-6-iodo-5-methylpyridin-3-ol

  • Molecular Formula: C₆H₅ClINO
  • Molecular Weight : 269.47 g/mol
  • Structure : Pyridine substituted with chlorine (position 2), iodine (position 6), methyl (position 5), and hydroxyl (position 3).
  • Absence of sulfur-based functional groups reduces thioester-like reactivity .
  • Applications : Studied for antimicrobial and antitumor activities due to halogenated pyridine motifs.

General Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
This compound C₁₁H₇ClN₂OS 258.7 (estimated) Thioester, 2-chloropyridine Nucleophilic substitution, hydrolysis
2-(Chlorothio)pyridine-3-carbonyl chloride C₆H₃Cl₂NOS 208.07 Chlorothio, carbonyl chloride Acyl chloride reactions
2-Chloro-6-iodo-5-methylpyridin-3-ol C₆H₅ClINO 269.47 Chloro, iodo, hydroxyl, methyl Halogenation, hydrogen bonding

Limitations and Discrepancies in Available Data

  • Molecular weight and formula for the target compound are estimated due to absence of experimental data in the provided sources.

Biological Activity

S-Pyridin-2-yl 2-chloropyridine-3-carbothioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and a carbothioate functional group. Its chemical formula is C10H7ClN2OSC_{10}H_{7}ClN_{2}OS with a molecular weight of approximately 232.69 g/mol. The compound's structure allows for various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger128 µg/mL

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects . In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves the inhibition of specific enzymes that play a role in inflammatory pathways.

Anticancer Activity

This compound has shown promising results in anticancer research . It was found to inhibit the proliferation of several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through caspase activation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG2<10Induces apoptosis via caspase activation
A549<10Inhibits cell cycle progression
MRC-5 (normal)>100Low cytotoxicity

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by BenchChem evaluated the compound's antimicrobial properties against various strains, confirming its potential as a therapeutic agent in infectious diseases .
  • Anti-inflammatory Mechanism : Research published in PubMed highlighted the compound's ability to modulate inflammatory responses by inhibiting key enzymes involved in cytokine production .
  • Cancer Cell Proliferation : A recent investigation reported that this compound exhibited significant anti-proliferative effects on HepG2 and A549 cells, with detailed molecular docking studies predicting its binding affinity to relevant targets .

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